ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with ethyl, dimethyl, and carboxylate groups, along with a chlorobenzenesulfonamido moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethyl, dimethyl, and carboxylate groups. The chlorobenzenesulfonamido moiety is then attached through a series of substitution reactions. Common reagents used in these reactions include ethyl acetoacetate, chlorobenzene sulfonamide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and sulfonamides, such as:
- ETHYL 4-METHYL-2-(4-METHYLPHENYLSULFONAMIDO)PENTANAMIDO THIAZOLE-5-CARBOXYLATE
- Various thiazole derivatives with sulfonamide groups
Uniqueness
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of both thiophene and sulfonamide moieties.
Properties
Molecular Formula |
C18H21ClN2O5S2 |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
ethyl 2-[3-[(4-chlorophenyl)sulfonylamino]propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-4-26-18(23)16-11(2)12(3)27-17(16)21-15(22)9-10-20-28(24,25)14-7-5-13(19)6-8-14/h5-8,20H,4,9-10H2,1-3H3,(H,21,22) |
InChI Key |
PTUXWFAUDXVWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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